
2,3-Dimethoxy Quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy Quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The presence of two methoxy groups at the 2 and 3 positions of the quinoline ring imparts unique chemical properties to this compound, making it a compound of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy Quinoline typically involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. The reaction involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid. The reaction conditions are typically carried out under reflux to facilitate the formation of the quinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and alternative green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy Quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated quinoline derivatives.
Scientific Research Applications
2,3-Dimethoxy Quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and as a fluorescent marker in biological assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy Quinoline involves its interaction with various molecular targets and pathways. In medicinal applications, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The methoxy groups enhance its binding affinity and specificity towards these targets, making it a potent bioactive compound.
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure and broader range of applications.
2-Methoxy Quinoline: A derivative with a single methoxy group, exhibiting different chemical reactivity and biological activity.
3-Methoxy Quinoline: Another derivative with a single methoxy group at a different position, affecting its properties.
Uniqueness: 2,3-Dimethoxy Quinoline is unique due to the presence of two methoxy groups, which significantly influence its chemical reactivity, biological activity, and potential applications. The dual substitution pattern enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2,3-dimethoxyquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-10-7-8-5-3-4-6-9(8)12-11(10)14-2/h3-7H,1-2H3 |
InChI Key |
QJNRQJGEIYYPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)

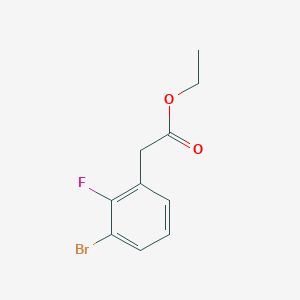
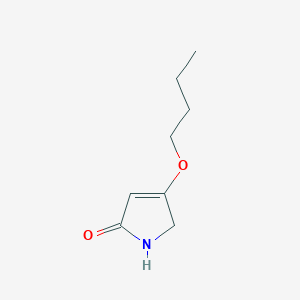
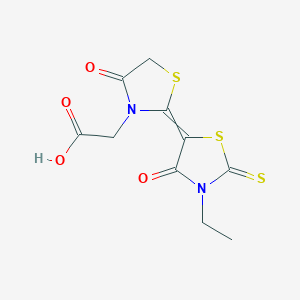
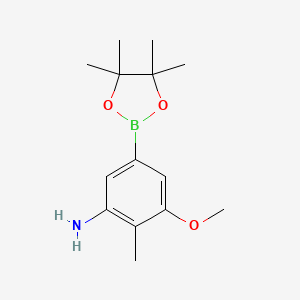
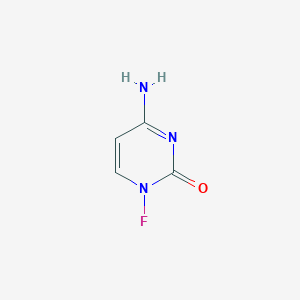


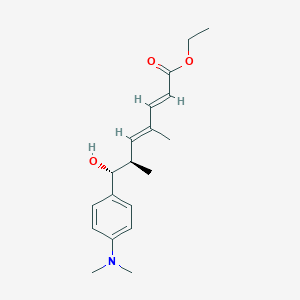
![4H-Pyrrolo[1,2-b]pyrazol-5(6H)-one](/img/structure/B13972295.png)
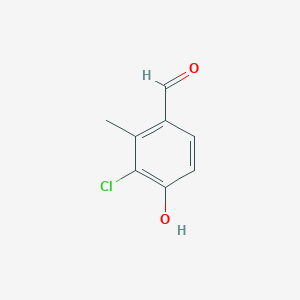
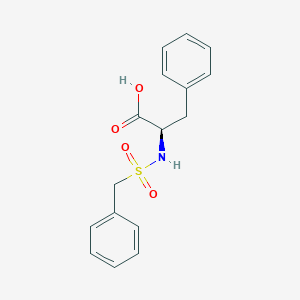
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
